molecular formula C21H42N4O9 B611225 t-boc-N-amido-PEG7-azide CAS No. 206265-96-5

t-boc-N-amido-PEG7-azide

Cat. No.: B611225
CAS No.: 206265-96-5
M. Wt: 494.59
InChI Key: ZNEWYWROTJUFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-boc-N-amido-PEG7-azide is a polyethylene glycol (PEG)-based compound that contains an azide group and a tert-butoxycarbonyl (t-boc) protected amino group. This compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and its ability to undergo click chemistry reactions .

Mechanism of Action

Target of Action

t-boc-N-amido-PEG7-azide is a PEG derivative containing an azide group and Boc-protected amino group . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . These targets are often used in bioconjugation reactions, where the azide group of the compound reacts with these groups to form a stable triazole linkage .

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . In this reaction, the azide group of the compound reacts with alkyne, BCN, or DBCO groups on the target molecule to form a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the targets it binds to. The formation of the triazole linkage can alter the function or properties of the target molecule, potentially affecting any biochemical pathways in which the target is involved .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its PEG component. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s absorption and distribution within the body. Specific adme (absorption, distribution, metabolism, and excretion) properties would depend on the specific application and the other components of the final conjugated product .

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage with the target molecule . This can be used to modify the target or to attach other functional groups or molecules. For example, in the field of drug delivery, this compound can be used to attach drugs to specific target molecules, potentially enhancing the efficacy and selectivity of the treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with the target molecule requires the presence of a suitable catalyst and the correct pH conditions . Additionally, the stability of the compound and its reactivity can be affected by temperature and the presence of other reactive species .

Biochemical Analysis

Biochemical Properties

t-boc-N-amido-PEG7-azide plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It acts as a linker that facilitates the conjugation of target proteins to E3 ligases, leading to the ubiquitination and subsequent degradation of the target proteins. The compound interacts with various enzymes and proteins, including E3 ligases and target proteins, through its azide and Boc-protected amino groups. These interactions are essential for the formation of stable triazole linkages and the deprotection of the Boc group to form free amines.

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of target proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by promoting the ubiquitination and degradation of specific proteins. For example, in cancer cells, this compound can be used to degrade oncogenic proteins, thereby inhibiting cell proliferation and inducing apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC linker. The azide group of the compound reacts with alkyne, BCN, or DBCO groups via Click Chemistry to form stable triazole linkages . The Boc-protected amino group can be deprotected under mild acidic conditions to form a free amine, which can then interact with target proteins and E3 ligases. These interactions lead to the ubiquitination and degradation of the target proteins, thereby exerting the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under recommended storage conditions, but it can degrade over time if exposed to unsuitable conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound’s ability to degrade target proteins can lead to sustained changes in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively degrade target proteins without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions. Threshold effects have been identified, where a minimum concentration of the compound is required to achieve the desired protein degradation.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes such as E3 ligases and cofactors involved in the ubiquitination process. These interactions can affect metabolic flux and metabolite levels by promoting the degradation of specific proteins and altering cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media, facilitating its distribution within cells . The azide group enables the compound to localize to specific cellular compartments through Click Chemistry reactions with alkyne, BCN, or DBCO groups .

Subcellular Localization

This compound exhibits specific subcellular localization due to its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals and binding proteins. These interactions can affect the compound’s activity and function by localizing it to areas where it can effectively degrade target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-boc-N-amido-PEG7-azide typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable amine precursor to form a PEGylated intermediate.

    Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide group.

    Protection: The final step involves the protection of the amino group with a tert-butoxycarbonyl (t-boc) group under mild acidic conditions

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

t-boc-N-amido-PEG7-azide undergoes various chemical reactions, including:

    Click Chemistry: The azide group reacts with alkynes, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) to form stable triazole linkages

    Deprotection: The t-boc group can be removed under mild acidic conditions to yield the free amine

Common Reagents and Conditions

    Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reaction typically occurs under mild conditions and in the presence of a copper catalyst.

    Deprotection: Mild acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-boc group

Major Products Formed

    Click Chemistry: The major product is a stable triazole linkage.

    Deprotection: The major product is the free amine

Scientific Research Applications

t-boc-N-amido-PEG7-azide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras).

    Biology: Employed in bioconjugation and labeling studies due to its ability to form stable triazole linkages.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

    t-boc-N-amido-PEG4-azide: A shorter PEG chain variant with similar properties but lower solubility.

    t-boc-N-amido-PEG12-azide: A longer PEG chain variant with higher solubility but potentially lower reactivity

Uniqueness

t-boc-N-amido-PEG7-azide is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N4O9/c1-21(2,3)34-20(26)23-4-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-24-25-22/h4-19H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWYWROTJUFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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